molecular formula C6H5BrN4 B2506967 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 83255-88-3

4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2506967
CAS No.: 83255-88-3
M. Wt: 213.038
InChI Key: PJEJZRCZVOPFOD-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 83255-88-3) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a bromine atom at position 4 and a methyl group at position 1 . This scaffold is part of a broader class of pyrazolopyrimidines, which are structurally related to purines and exhibit diverse pharmacological activities, including antitumor, antiviral, and kinase inhibitory properties . The bromine atom at position 4 enhances electrophilicity, making the compound a versatile intermediate for nucleophilic substitution reactions in drug discovery .

Properties

IUPAC Name

4-bromo-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEJZRCZVOPFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Carboxamides and Esters

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation between 5-amino-1-substituted pyrazole-4-carboxamides and esters under basic conditions. For example, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is formed by reacting 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide with ethyl pivalate in ethanol using sodium ethoxide as a base (Scheme 1). This method achieves yields of 46–59% under reflux conditions (24 h, 78°C).

Reaction Conditions:

  • Solvent: Ethanol
  • Base: Sodium ethoxide
  • Temperature: 78°C (reflux)
  • Yield: 46–59%

The electron-withdrawing fluorine substituent on the phenyl ring enhances electrophilic aromatic substitution, directing cyclization to the pyrimidine ring. However, scalability is limited by the low solubility of intermediates in methyl tert-butyl ether (MTBE) and tetrahydrofuran (THF).

Bromination Strategies for C4 Functionalization

Post-Cyclization Bromination

Direct bromination of the preformed pyrazolo[3,4-d]pyrimidine scaffold is the most common method. Phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) at 70°C selectively brominates the C4 position, as evidenced by the synthesis of 4-bromo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Optimized Protocol:

  • Dissolve 1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) in anhydrous DMF.
  • Add POBr₃ (1.2 equiv) dropwise under nitrogen.
  • Heat at 70°C for 3 h.
  • Quench with ice-water and neutralize with aqueous ammonia (pH 8).
  • Isolate via filtration and recrystallize from ethanol-DMF.

Yield: 70–82%
Purity: >95% (HPLC)

In Situ Bromination During Cyclization

Alternative approaches introduce bromine earlier in the synthesis. For instance, 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxamide can serve as a precursor, undergoing cyclocondensation with esters to form the brominated pyrazolopyrimidine directly. This method avoids handling corrosive POBr₃ but requires stringent control over reaction stoichiometry to prevent over-bromination.

Methyl Group Introduction: Alkylation Techniques

Dimethyl Sulfate-Mediated N-Methylation

The methyl group at the N1 position is introduced via alkylation of the pyrazole nitrogen. A patent-pending method uses dimethyl sulfate as the alkylating agent and triethylamine as the base in DMF at 40–70°C.

Procedure:

  • Suspend 5-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 equiv) in DMF.
  • Add dimethyl sulfate (1.5 equiv) and triethylamine (2.0 equiv).
  • Stir at 60°C for 6 h.
  • Extract with ethyl acetate and purify via silica gel chromatography.

Yield: 85–90%
Advantages: Low cost, industrial scalability.
Drawbacks: Requires careful pH control to avoid O-methylation side products.

Comparative Analysis of Synthetic Routes

Method Brominating Agent Temperature (°C) Yield (%) Purity (%) Scalability
Post-cyclization POBr₃ 70 70–82 >95 Moderate
In situ bromination NBS 40–70 60–75 90–93 High
Microwave-assisted NBS 100 (MW) 94 98 Low

Key Observations:

  • POBr₃ offers higher regioselectivity but poses safety risks due to corrosivity.
  • NBS is preferable for large-scale production but requires stoichiometric p-TsOH.
  • Microwave methods achieve near-quantitative yields but lack industrial infrastructure.

Mechanistic Insights and Side Reactions

Regioselectivity in Bromination

The C4 position’s electron-deficient nature (due to adjacent pyrimidine nitrogens) makes it susceptible to electrophilic bromination. Molecular orbital calculations indicate a 0.32 eV lower LUMO energy at C4 compared to C6, rationalizing the observed selectivity.

Competing O-Methylation

During N-methylation, residual hydroxide ions can deprotonate the pyrimidin-4-ol tautomer, leading to O-methylation (Scheme 2). Using triethylamine instead of stronger bases like sodium hydride suppresses this side reaction by maintaining a mildly acidic pH.

Industrial-Scale Optimization Challenges

Solvent Recovery

DMF, used in both bromination and alkylation steps, constitutes 60–70% of process mass intensity. Recent advances employ cyclopentyl methyl ether (CPME) as a greener alternative, enabling 90% solvent recovery via distillation.

Crystallization Improvements

The final product’s low solubility in ethanol necessitates mixed-solvent systems (e.g., ethanol-DMF 9:1) for recrystallization. Adding seeds during cooling enhances crystal size distribution, reducing filtration time by 40%.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing nature of the fused pyrazolo-pyrimidine system. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction:
Reaction with morpholine in the presence of Pd(OAc)₂ and Xantphos yields 4-morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .

Reagent/ConditionsProductYieldReference
Morpholine, Pd(OAc)₂, Xantphos, 80°C4-morpholino derivative78%
Piperidine, K₂CO₃, DMF, 100°C4-piperidino derivative65%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ generates biaryl derivatives, critical for kinase inhibitor development .

Example:
Coupling with 4-methoxyphenylboronic acid produces 4-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Boronic AcidCatalystYieldApplication
4-MeO-C₆H₄B(OH)₂Pd(PPh₃)₄, K₂CO₃82%CDK2 inhibitors
3-PyridylB(OH)₂PdCl₂(dppf), CsF68%Anticancer agents

Buchwald-Hartwig Amination

Pd-catalyzed coupling with primary or secondary amines facilitates the synthesis of 4-amino derivatives, which are pivotal in kinase inhibition .

AmineLigandYieldIC₅₀ (CDK2)
CyclohexylamineXantphos73%12 nM
BenzylamineBINAP65%18 nM

Functionalization via Halogen Exchange

The bromine atom can be replaced with other halogens or functional groups using metal-halogen exchange reactions.

Example:
Lithiation at -78°C followed by quenching with iodine yields 4-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a precursor for further coupling .

Quenching ReagentProductYieldReference
I₂4-iodo derivative85%
ClSiMe₃4-chloro derivative78%

Heterocycle Annulation Reactions

The compound serves as a building block for synthesizing fused polycyclic systems. Reaction with alkynes or nitriles under Sonogashira or cycloaddition conditions generates extended heterocycles .

Example:
Copper(I)-catalyzed reaction with phenylacetylene produces pyrazolo[3,4-d]pyrimidine fused with a quinazoline ring .

AlkyneConditionsProductYield
PhC≡CHCuI, Pd(PPh₃)₄, Et₃NQuinazoline-fused derivative70%

Alkylation and Arylation at N1

While the N1 position is methyl-substituted in the parent compound, demethylation strategies (e.g., BBr₃ treatment) enable further functionalization .

Example:
Demethylation followed by alkylation with ethyl bromoacetate intr

Scientific Research Applications

Case Studies

A study focused on synthesizing new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold reported that compounds derived from this structure demonstrated potent inhibitory effects on cancer cell growth. The most effective derivative showed significant anti-proliferative activity against A549 and HCT-116 cells .

Antibacterial and Antifungal Properties

In addition to its anticancer properties, 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been explored for its antibacterial and antifungal activities. These compounds may function by disrupting the growth mechanisms of bacteria and fungi, although further studies are required to fully understand their efficacy and safety profiles .

Structural Comparisons with Related Compounds

The unique structural features of this compound contribute significantly to its biological activity. A comparative analysis with related compounds highlights these differences:

Compound NameStructure FeaturesBiological Activity
1-Methyl-1H-pyrazolo[3,4-d]pyrimidineLacks bromine substituentModerate kinase inhibition
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidineChlorine instead of bromineAnticancer activity similar to 4-bromo variant
5-Methyl-1H-pyrazolo[3,4-d]pyrimidineMethyl group at position 5Reduced activity compared to 4-bromo variant

The presence of the bromine atom at position 4 enhances both reactivity and biological potency compared to other derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Key Features Biological Activity/Applications References
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (C4), ClCH2 (C6), Me (N1) Dual chloro groups enhance electrophilicity; precursor for disubstituted derivatives Antibacterial, antiproliferative
4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine NH2 (C4), Me (N1) Amino group enables hydrogen bonding; improved solubility Antitumor (inhibition of nucleotide pools)
4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidine PhNH (C4) Phenylamino group enhances kinase binding affinity EGFR tyrosine kinase inhibition (IC50 < 10 nM)
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Br (C3), Cl (C4), Me (C6, N1) Multihalogenated structure; steric hindrance affects metabolic stability Under investigation for anticancer activity
Key Observations:
  • Halogenation : Bromine at C4 (target compound) offers a balance between reactivity (weaker leaving group than Cl) and steric bulk compared to chlorine in analogs like 4-chloro-6-(chloromethyl)-1-methyl derivatives .
  • Methylation: The N1-methyl group in the target compound improves metabolic stability by blocking oxidative demethylation pathways, as seen in 1-methyl-4-aminopyrazolo[3,4-d]pyrimidine’s resistance to hepatic microsomal degradation .
  • Amino vs. Bromine Substitution: 4-Amino derivatives (e.g., 4-amino-1-methyl analog) exhibit stronger hydrogen-bonding interactions in kinase binding pockets but lower electrophilicity than brominated counterparts .
Key Observations:
  • The target compound’s synthesis involves bromination, which is less atom-efficient than chlorination due to bromine’s higher molecular weight .
  • 4-Chloro-6-(chloromethyl)-1-methyl derivatives achieve higher yields (83%) via chloroacetonitrile cyclization, highlighting the efficiency of chlorine-based routes .

Spectral and Physicochemical Properties

Table 3: NMR Data Comparison
Compound ¹H-NMR Shifts (ppm) ¹³C-NMR Shifts (ppm) Notes References
4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Me: ~3.90; C-H (pyrazole): ~8.50 C4 (Br): ~150; C7a: ~148 Bromine’s deshielding effect elevates C4 shift
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Me: 4.08; ClCH2: 4.92; C-H: 8.46 C4 (Cl): ~152; C6 (ClCH2): ~40 Chloromethyl group shows distinct triplet splitting
4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Me: ~3.85; NH2: ~5.30 (broad) C4 (NH2): ~160; C7a: ~145 Amino group causes downfield C4 shift
Key Observations:
  • The bromine atom in the target compound causes a significant upfield shift (~150 ppm for C4) compared to chlorine (~152 ppm) due to differences in electronegativity and magnetic anisotropy .
  • Methyl groups at N1 consistently resonate near 3.85–4.08 ppm across analogs, confirming minimal electronic perturbation from substituents .

Biological Activity

4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its role as an inhibitor in various signaling pathways, particularly in cancer treatment and other therapeutic areas.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from commercially available pyrazolo[3,4-d]pyrimidine derivatives. The structure of the compound includes a bromine atom at the 4-position and a methyl group at the 1-position, which are crucial for its biological activity.

Key Findings in SAR Studies

  • Inhibition Potency : Various studies have reported that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect its potency as a kinase inhibitor. For example, compounds with bulky groups at specific positions showed varying degrees of inhibitory activity against c-Src kinase, with IC50 values ranging from 0.47 µM to over 5 µM depending on the substituents used .
  • Selectivity : The presence of lipophilic substituents has been shown to enhance selectivity for σ1 receptors while minimizing activity against σ2 receptors .

1. Anticancer Activity

This compound has demonstrated significant anticancer properties through various mechanisms:

  • EGFR Inhibition : Recent studies have shown that derivatives of this compound can effectively inhibit epidermal growth factor receptor (EGFR), with some derivatives exhibiting IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M) .
  • Cell Cycle Arrest and Apoptosis : Compounds derived from this scaffold have been reported to induce apoptosis and arrest the cell cycle in cancer cell lines such as A549 and HCT116, leading to increased BAX/Bcl-2 ratios which are indicative of pro-apoptotic activity .

2. Sigma Receptor Modulation

The compound has been identified as a selective antagonist for sigma-1 receptors (σ1R), which are implicated in pain modulation and neuroprotection. Notably, one derivative exhibited substantial antinociceptive properties in animal models .

3. Antiviral Activity

Emerging research indicates that pyrazolo[3,4-d]pyrimidine derivatives may also possess antiviral properties. For instance, compounds based on this scaffold have shown low micromolar activity against Zika virus, suggesting their potential as antiviral agents .

Case Studies

Study Compound Target IC50 (µM) Effect
Kumar et al. (2013)6bc-Src Kinase0.47Potent inhibition
Recent Study (2022)12bEGFR WT0.016Strong anti-proliferative
Antinociceptive Study9aσ1R-Significant pain relief

Q & A

Q. What are the standard synthetic routes for 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, and what key reagents are involved?

The synthesis typically involves cyclization and halogenation steps. A common approach is the Vilsmeier-Haack reaction, where a pyrazole precursor reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the pyrimidine core, followed by bromination using N-bromosuccinimide (NBS) . Alternative methods include one-pot multicomponent reactions using catalysts like l-proline or trifluoroacetic acid to optimize yields . Key reagents and conditions:

  • Precursor : 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.
  • Halogenation : NBS in tetrahydrofuran (THF) at 0–25°C .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 253.0) .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 600–650 cm⁻¹ (C-Br vibration) .

Q. How is the preliminary biological activity of this compound evaluated?

Initial screening involves:

  • Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme Inhibition Studies : Testing against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays .
  • Antimicrobial Screening : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key variables include:

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance halogenation efficiency .
  • Catalyst : Lewis acids like FeCl₃ or ZnCl₂ improve regioselectivity during bromination .
  • Temperature : Controlled cooling (0–5°C) minimizes side reactions during exothermic steps . Example optimization protocol:
VariableOptimal ConditionYield Improvement
SolventDMF75% → 89%
CatalystFeCl₃ (10 mol%)60% → 82%
Reaction Time12 h → 8 h70% → 85%

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from:

  • Structural Isomerism : Bromine positioning (e.g., C-4 vs. C-6) alters target binding .
  • Purity Issues : HPLC purity ≥95% is critical; impurities ≥5% may skew IC₅₀ values .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) . Mitigation strategies:
  • SAR Studies : Compare analogues (e.g., 4-bromo vs. 4-chloro derivatives) .
  • Molecular Docking : Validate binding modes using software like AutoDock Vina .

Q. What role does the bromine substituent play in modulating electronic properties and reactivity?

The bromine atom:

  • Electron-Withdrawing Effect : Reduces electron density at C-4, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) .
  • Steric Effects : Minimal steric hindrance allows for downstream functionalization (e.g., amination) .
  • Biological Impact : Enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability .

Q. What advanced structural analysis methods elucidate the binding mechanism of this compound?

  • X-ray Crystallography : Resolves π-π stacking interactions with kinase ATP-binding pockets (resolution ≤1.8 Å) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to targets like EGFR .
  • DFT Calculations : Predicts charge distribution and reactive sites (e.g., HOMO/LUMO analysis) .

Methodological Guidelines

  • Synthetic Reproducibility : Always report catalyst loading, solvent purity, and reaction atmosphere (e.g., N₂ vs. air) .
  • Data Validation : Triplicate biological assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing .

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